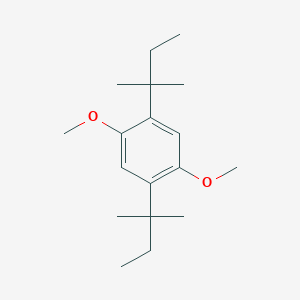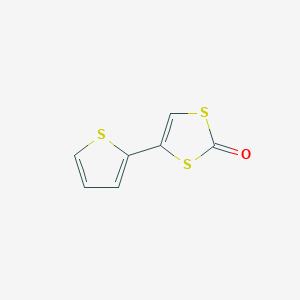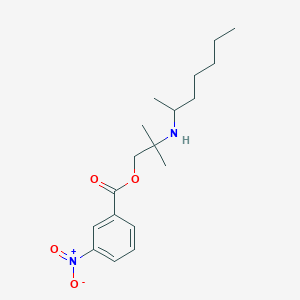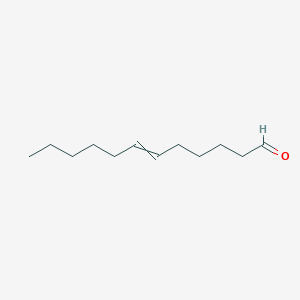
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C₁₈H₃₀O₂ It is characterized by the presence of two methoxy groups (-OCH₃) and two 2-methylbutan-2-yl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene reacts with 3-methyl-2-butanol in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic ring. These reactions include:
Alkylation: Introduction of alkyl groups to the aromatic ring.
Halogenation: Substitution of hydrogen atoms with halogen atoms.
Nitration: Introduction of nitro groups (-NO₂) to the aromatic ring.
Common Reagents and Conditions
Alkylation: Uses alkyl halides and Lewis acids like aluminum chloride (AlCl₃).
Halogenation: Uses halogens (Cl₂, Br₂) and a catalyst such as iron (Fe) or iron(III) chloride (FeCl₃).
Nitration: Uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine would yield 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)chlorobenzene.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with electrophiles and nucleophiles due to the presence of the aromatic ring and methoxy groups. The methoxy groups activate the aromatic ring towards electrophilic substitution reactions by donating electron density through resonance and inductive effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Lacks the 2-methylbutan-2-yl groups, making it less sterically hindered and more reactive in electrophilic substitution reactions.
1,4-Dimethoxy-2-methylbenzene: Contains only one methyl group, resulting in different steric and electronic properties.
1,4-Dimethoxy-2,5-dimethylbenzene: Contains two methyl groups, but lacks the bulkier 2-methylbutan-2-yl groups.
Uniqueness
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of the bulky 2-methylbutan-2-yl groups, which influence its reactivity and steric properties. This makes it distinct from other similar compounds and potentially useful in specific applications where steric hindrance plays a crucial role.
Propiedades
IUPAC Name |
1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-9-17(3,4)13-11-16(20-8)14(12-15(13)19-7)18(5,6)10-2/h11-12H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCMDOTOCPCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598010 |
Source


|
| Record name | 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76460-84-9 |
Source


|
| Record name | 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)







